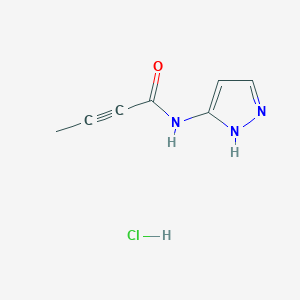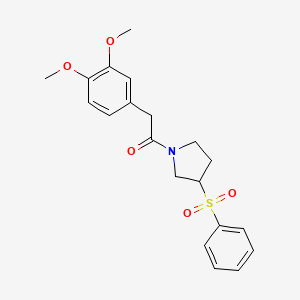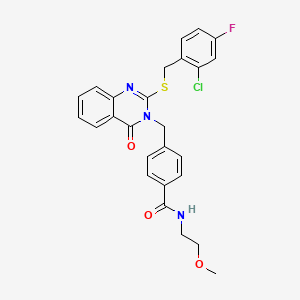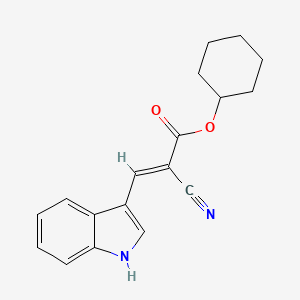
N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride, also known as PBTA hydrochloride, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyrazole family of compounds, which are known for their diverse biological activities.
科学的研究の応用
N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been studied for its potential applications in a wide range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent inhibitory activity against a variety of enzymes, including histone deacetylases and carbonic anhydrases. Furthermore, N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been shown to have anticancer activity in vitro, making it a promising candidate for the development of new cancer therapies.
作用機序
The mechanism of action of N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Specifically, N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been shown to inhibit histone deacetylases, which are enzymes that play a role in gene expression and protein function. Additionally, N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been shown to inhibit carbonic anhydrases, which are enzymes that play a role in pH regulation and ion transport.
Biochemical and Physiological Effects:
N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells. Additionally, N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the development of new therapies for a wide range of diseases.
実験室実験の利点と制限
One of the main advantages of N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride is its potent inhibitory activity against a variety of enzymes, making it a valuable tool for studying enzyme function and regulation. Additionally, N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride has been shown to have anticancer activity in vitro, making it a promising candidate for the development of new cancer therapies. However, one of the main limitations of N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride. One area of interest is the development of new cancer therapies based on the anticancer activity of N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride and its effects on various signaling pathways and cellular processes. Finally, the development of new synthetic methods for N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride could help to overcome some of the limitations associated with its low solubility.
合成法
The synthesis of N-(1H-Pyrazol-5-yl)but-2-ynamide;hydrochloride hydrochloride involves the reaction of 1H-pyrazole-5-carboxylic acid with propargyl chloride, followed by the reaction of the resulting product with hydroxylamine hydrochloride. The final product is obtained by the reaction of the intermediate with hydrochloric acid. This synthesis method has been well established in the literature, and the resulting product has been characterized using various analytical techniques.
特性
IUPAC Name |
N-(1H-pyrazol-5-yl)but-2-ynamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.ClH/c1-2-3-7(11)9-6-4-5-8-10-6;/h4-5H,1H3,(H2,8,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFYNJJFUOCMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC=NN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorobenzyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2889268.png)


![N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide](/img/structure/B2889273.png)
![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2889276.png)
![2-((1H-indol-3-yl)thio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2889277.png)
![2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B2889279.png)


![3-(Dimethylamino)-2-[[(E)-2-(4-fluorophenyl)ethenyl]sulfonylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B2889286.png)


![tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2889289.png)